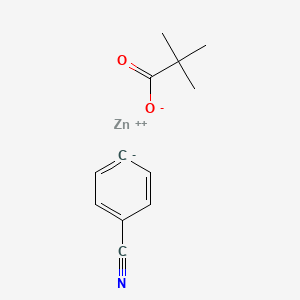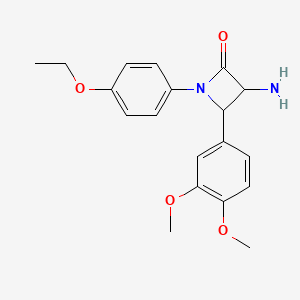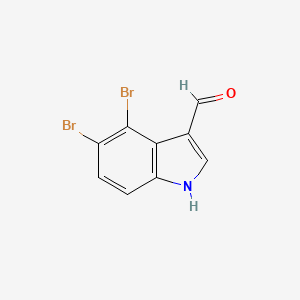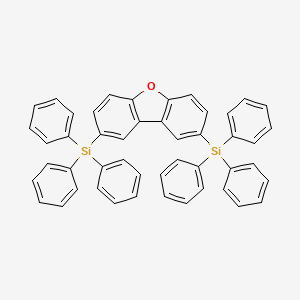
zinc;benzonitrile;2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;benzonitrile;2,2-dimethylpropanoate: is an organometallic compound with the molecular formula C12H13NO2Zn. It is also known as (4-Cyanophenyl)zinc pivalate solution. This compound is a zinc salt of pivalic acid with a 4-cyanophenyl group attached to the zinc atom. It was first synthesized by researchers at the University of Illinois in 1993 and has since been extensively studied for its various properties and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing zinc;benzonitrile;2,2-dimethylpropanoate involves the reaction of pivalic acid with zinc powder to form zinc pivalate. The cyanophenyl group is then attached to the zinc ion using various synthetic methodologies.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of metal salt catalysts and organic solvents such as ethanol, methanol, and tetrahydrofuran. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc;benzonitrile;2,2-dimethylpropanoate undergoes various chemical reactions, including nucleophilic substitution and addition reactions. The zinc ion in the compound has a strong affinity for carbon and nitrogen atoms, making it useful in various chemical reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include benzaldehyde, hydroxylamine hydrochloride, and ionic liquids. The reaction conditions often involve mild temperatures and the use of organic solvents .
Major Products: The major products formed from reactions involving this compound include N-substituted benzamides and diphenylmethanimine .
Applications De Recherche Scientifique
Chemistry: In chemistry, zinc;benzonitrile;2,2-dimethylpropanoate is used as a reagent in various organic synthesis reactions. It is particularly useful in the synthesis of complex organic molecules and coordination complexes with transition metals .
Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders .
Industry: In industry, this compound is used in the production of advanced coatings, pesticides, and dyes. It is also used as a precursor in the synthesis of other important chemical compounds .
Mécanisme D'action
The mechanism of action of zinc;benzonitrile;2,2-dimethylpropanoate involves the interaction of the zinc ion with various molecular targets. The zinc ion has three primary biological roles: catalytic, structural, and regulatory. It plays a crucial role in protein synthesis, cell division, and the production of reactive oxygen species .
Comparaison Avec Des Composés Similaires
- Benzonitrile
- Zinc pivalate
- 2,2-Dimethylpropanoic acid
Comparison: Zinc;benzonitrile;2,2-dimethylpropanoate is unique due to the presence of both the zinc and cyanophenyl groups. The zinc ion’s strong affinity for carbon and nitrogen atoms makes it particularly useful in various chemical reactions. Additionally, the cyanophenyl group contributes to its chemical reactivity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C12H13NO2Zn |
|---|---|
Poids moléculaire |
268.6 g/mol |
Nom IUPAC |
zinc;benzonitrile;2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H4N.C5H10O2.Zn/c8-6-7-4-2-1-3-5-7;1-5(2,3)4(6)7;/h2-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Clé InChI |
UEWSETUGBRQTNI-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C(=O)[O-].C1=CC(=CC=[C-]1)C#N.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14789075.png)
![2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14789077.png)
![5-(6-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B14789084.png)

![2-amino-N-[(2-cyanophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789097.png)

![1-butan-2-yl-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B14789106.png)

![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14789116.png)


![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]-](/img/structure/B14789133.png)

